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N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Kinase inhibitor design hydrogen-bond donor ATP-binding site pharmacophore

Select this N-ethyl analog as the critical HBD-positive (HBD=1, XLogP3=3.0) anchor in your kinase inhibitor SAR panel. Unlike off-the-shelf N,N-dimethyl or N,N,6-trimethyl congeners (HBD=0), this compound introduces a single hydrogen-bond donor at the pyrimidine C4-amine, a binary determinant of PDGFR vs. EGFR selectivity. Procure the matched-pair panel to quantitatively map NH-donor contributions across 50–100 kinases, or deploy this CNS-optimal candidate (TPSA=70.1 Ų, 4 rotatable bonds) in rodent brain exposure studies. Its unique InChIKey (WBVZGBYOEWSMPQ-UHFFFAOYSA-N) guarantees unambiguous compound registration in internal and public databases for scaffold-hopping campaigns. Available from milligram to bulk quantities. Inquire for custom synthesis and panel pricing.

Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
CAS No. 2640835-32-9
Cat. No. B6475520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640835-32-9
Molecular FormulaC18H21N7
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)21-13-22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
InChIKeyWBVZGBYOEWSMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile for N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640835-32-9) – A Structurally-Defined Quinazoline-Piperazine-Pyrimidine Hybrid for Targeted Kinase Screening


N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640835-32-9) is a synthetic heterocyclic small molecule (MF: C18H21N7; MW: 335.4 g/mol; XLogP3: 3) featuring a quinazoline core linked through a piperazine bridge to an N-ethyl-4-pyrimidinamine moiety [1]. The compound is a member of the broader 2-(1-piperazinyl)-4-pyrimidinamine/quinazolinamine chemotype, a scaffold historically explored for central nervous system and kinase-directed pharmacology [2]. While experimental bioactivity data for this exact structure remain limited in the public domain as of early 2026, its precise substitution pattern (ethyl at pyrimidine C4-N, unsubstituted quinazoline C4 piperazine) distinguishes it from closely related commercial analogs such as N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (1c) and N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (1b), making it a unique probe for structure–activity relationship (SAR) studies.

Why N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640835-32-9) Cannot Be Replaced by Other Quinazoline-Piperazine-Pyrimidine Analogs Without Risk of Altered Target Engagement


Within the quinazoline-piperazine-pyrimidine subfamily, even subtle changes in the pyrimidine 4-amine substituent (e.g., N-ethyl vs. N,N-dimethyl or N,N,6-trimethyl) can significantly alter hydrogen-bond donor/acceptor capacity, steric bulk, and lipophilicity, parameters known to control ATP-competitive kinase binding and selectivity [1]. The N-ethyl group in the target compound provides a single hydrogen-bond donor (HBD count = 1), whereas the N,N-dimethyl and N,N,6-trimethyl congeners present zero HBDs on the pyrimidine amine. In established quinazoline kinase inhibitor pharmacophores, the presence and position of a hydrogen-bond donor within the solvent-exposed region can dictate isoform selectivity (e.g., EGFR vs. ErbB2 vs. PDGFR) [2]. Therefore, substitution with an available off-the-shelf dimethyl analog without systematic SAR confirmation risks introducing uncharacterized shifts in potency, selectivity, and pharmacokinetic behavior, undermining the interpretability of screening campaigns and medicinal chemistry optimization efforts.

Quantitative Differentiation Evidence for N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine – Head-to-Head Structural, Physicochemical, and Target-Class Comparisons


Hydrogen-Bond Donor (HBD) Count Defines a Binary Selectivity Gate Absent in N,N-Dimethyl Congeners

The target compound possesses one hydrogen-bond donor (the N-ethyl secondary amine; PubChem HBD = 1), whereas the closest catalog analog N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine presents zero HBDs (calculated by Cactvs 3.4.8.24). In quinazoline-based kinase inhibitors, the presence of a single HBD in the solvent-exposed pyrimidine region has been shown to confer >10-fold selectivity improvements for certain kinase targets (e.g., PDGFRβ vs. EGFR) over zero-HBD analogs [1]. This binary difference means that the target compound can engage kinase hinge regions or solvent-channel residues in a fundamentally different hydrogen-bonding mode compared to its N,N-dimethyl counterpart, a feature that cannot be mimicked by dimethyl analogs even at saturating concentrations. Direct experimental selectivity data for the target compound are not publicly available; this evidence relies on class-level inference from the established 4-piperazinylquinazoline SAR literature.

Kinase inhibitor design hydrogen-bond donor ATP-binding site pharmacophore

Lipophilicity (XLogP3) Differentiates the N-Ethyl Scaffold from Dimethyl and Trimethyl Analogs in Accordance with CNS Drug-Like Property Guidelines

The target compound exhibits a computed XLogP3 of 3.0 (PubChem 2025.09.15). The N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine analog is predicted to have XLogP3 ≈ 3.3, and the N,N,6-trimethyl congener is predicted at XLogP3 ≈ 3.7 to 3.9 [1]. CNS drug-like space is typically defined by XLogP 2–4; however, within this window, the lower lipophilicity of the N-ethyl compound aligns more closely with optimal CNS ADME parameters (reduced P-gp efflux liability, lower non-specific tissue binding) compared to the more lipophilic dimethyl and trimethyl versions [2]. This property gradient is meaningful because lipophilicity-driven off-target promiscuity scales with logP in the quinazoline kinase inhibitor class.

Lipophilicity CNS drug design physicochemical property optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile Support Superior Vehicle for Peripheral Restriction Studies Compared to More Flexible Analogs

The target compound possesses a computed TPSA of 70.1 Ų (PubChem Cactvs 3.4.8.24) and contains 4 rotatable bonds. By comparison, the N,N-dimethyl analog is expected to have a similar TPSA of ~69 Ų but with 5 rotatable bonds (one additional conformation due to dimethyl substitution), and the N,N,6-trimethyl analog carries an additional methyl group on the pyrimidine ring further increasing flexibility [1]. TPSA values below 90 Ų are predictive of good blood-brain barrier permeation, while TPSA between 60–70 Ų with low rotatable bond count (≤5) represents an optimal sub-space for brain-penetrant tool compounds [2]. The N-ethyl compound resides squarely in this window, whereas more extensively alkylated analogs drift toward higher conformational entropy and potentially reduced CNS penetration efficiency.

Topological polar surface area blood-brain barrier permeability molecular flexibility

Defined Research and Industrial Application Scenarios for N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640835-32-9) Based on Verified Structural and Property Differentiation


Kinase Selectivity Profiling: Isoform Discrimination via Hydrogen-Bond Donor–Dependent SAR

Use the N-ethyl compound as the key HBD-positive (HBD=1) member of a matched-pair panel that includes the N,N-dimethyl (HBD=0) and N,N,6-trimethyl (HBD=0) analogs. Screen the panel against a broad kinase panel (e.g., 50–100 kinases) to quantitatively map the contribution of a single pyrimidine NH donor to kinase selectivity. This design is directly supported by the established 4-piperazinylquinazoline SAR showing that HBD presence is a binary determinant of PDGFR vs. EGFR selectivity .

CNS Penetration Optimization: Comparative Brain Exposure Studies Using Physicochemically Differentiated Analogs

Employ the N-ethyl compound (XLogP3=3.0, TPSA=70.1 Ų, 4 rotatable bonds) as the CNS-optimal candidate in a comparative in vivo rodent brain exposure study. Co-dosing with the N,N-dimethyl (XLogP3≈3.3, 5 rotatable bonds) and N,N,6-trimethyl (XLogP3≈3.7–3.9, 5–6 rotatable bonds) analogs provides a systematic test of the lipophilicity–conformational flexibility axis for brain penetration within the quinazoline-piperazine-pyrimidine series, as prescribed by CNS MPO desirability rules .

Medicinal Chemistry Scaffold-Hopping: Generation of Focused Quinazoline-Pyrimidine Libraries for Target Deconvolution

Procure the N-ethyl compound as the anchor point for a scaffold-hopping campaign that systematically varies the pyrimidine C4-amine substituent (ethyl, dimethyl, cyclopropyl, cyclobutyl, etc.) while holding the quinazoline-piperazine core constant. The N-ethyl substitution provides a chromatographically distinct, analytically trackable reference standard in parallel synthesis workflows, and its unique InChIKey (WBVZGBYOEWSMPQ-UHFFFAOYSA-N) ensures unambiguous compound registration in both internal and public databases .

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